BenchChemオンラインストアへようこそ!

Tofetridine

Analgesic screening Phenanthridine SAR Writhing assay

Tofetridine is the definitive 10b-methyl octahydrophenanthridine reference for analgesic SAR. Unlike des-methyl analogs, its quaternary bridgehead substituent is essential for in vivo potency (100% writhing inhibition at 5 mg/kg s.c.). With Phase 2 clinical history and published comparative data against aspirin, it provides unmatched translational relevance for non-opioid pain programs. Its dual LOX/COX inhibitory profile enables unique polypharmacology studies inaccessible to single-mechanism tool compounds.

Molecular Formula C15H21NO
Molecular Weight 231.33 g/mol
CAS No. 40173-75-9
Cat. No. B1594508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTofetridine
CAS40173-75-9
Molecular FormulaC15H21NO
Molecular Weight231.33 g/mol
Structural Identifiers
SMILESCC12CCCCC1NCC3=C2C=C(C=C3)OC
InChIInChI=1S/C15H21NO/c1-15-8-4-3-5-14(15)16-10-11-6-7-12(17-2)9-13(11)15/h6-7,9,14,16H,3-5,8,10H2,1-2H3
InChIKeyIQYAWBKZKZRPEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tofetridine (CAS 40173-75-9): A 10b-Methyl-Substituted Octahydrophenanthridine Analgesic with Differentiated Potency Profile


Tofetridine is a synthetic octahydrophenanthridine derivative bearing a distinctive quaternary 10b-methyl substituent, structurally defined as (-)-1,2,3,4,4a,5,6,10b-octahydro-9-methoxy-10b-methylphenanthridine [1]. Classified within the nervous system analgesic category under the WHO INN system (p-INNList-34, 1975; r-INNList-16, 1976) [2], its hydrochloride salt (CAS 16117-45-6) was historically assigned the development code Ro 6-3200 by Hoffmann-La Roche and indexed as a MeSH analgesic concept (C017983) [3]. The compound reached Phase 2 clinical evaluation [4] and was investigated in a published head-to-head clinical comparison against acetylsalicylic acid [5]. Its defining structural feature — a quaternary carbon at the 10b bridgehead position — was explicitly designed to enhance pharmacological activity above the non-alkylated parent scaffold, as established in the foundational Roche patent literature [1].

Why Tofetridine Cannot Be Interchanged with Generic Octahydrophenanthridine Analogs: The 10b-Methyl Criticality


The octahydrophenanthridine scaffold supports a range of substituted analogs that share the tricyclic core yet diverge critically at the 10b bridgehead position. The foundational Hoffmann-La Roche patent explicitly demonstrates that the presence or absence of a quaternizing 10b-alkyl substituent produces a discontinuous change in analgesic potency and therapeutic index — not a gradual SAR trend [1]. Substitution with simple methyl, ethyl, propyl, or other lower alkyl groups at the 10b position is not interchangeable; each produces a distinct potency-toxicity relationship. This is not a case of minor potency tuning, but of a structural requirement for meaningful in vivo activity. Consequently, procurement of an unqualified 'octahydrophenanthridine' or an analog lacking the 10b-methyl group for analgesic research applications will yield a compound with fundamentally different pharmacological behavior — a point quantitatively substantiated in the head-to-head biological data presented in Section 3 [1].

Tofetridine (CAS 40173-75-9): Comparator-Anchored Quantitative Differentiation Evidence for Scientific Procurement


Analgesic Potency: Tofetridine vs. 10b-Des-Methyl Analog (Compound A) in Mouse Writhing Test

Tofetridine hydrochloride (Compound B: 9-methoxy-10b-methyl-octahydrophenanthridine HCl) was directly compared with its 10b-des-methyl analog (Compound A: 9-methoxy-octahydrophenanthridine HCl) in the mouse phenylquinone writhing test [1]. Tofetridine produced 66% writhing reduction at only 2.5 mg/kg s.c. and achieved 100% writhing reduction at 5 mg/kg s.c. In striking contrast, the des-methyl analog required 30 mg/kg s.c. to achieve only 58% writhing reduction, and at 10 mg/kg s.c. produced a negligible 5% reduction. This represents approximately a 6-fold potency advantage for Tofetridine on a mg/kg basis for comparable or superior efficacy [1].

Analgesic screening Phenanthridine SAR Writhing assay

Therapeutic Index Advantage: Tofetridine vs. 10b-Des-Methyl Analog — Wider Safety Margin Confirmed in Parallel Assay

The same patent experiment that established potency simultaneously measured acute toxicity (24-hour DL50) for both compounds, permitting direct therapeutic index comparison within a single controlled study [1]. Tofetridine exhibited a subcutaneous DL50 of 46 mg/kg, whereas the des-methyl analog (Compound A) displayed a substantially higher toxicity window of 125–250 mg/kg s.c. Critically, the patent authors explicitly concluded that 'the increase in activity is not attended by a proportional rise in the toxicity, or, in other words, that the therapeutic index of a compound having a quaternary carbon atom in position 10b lies considerably more favourably than the therapeutic index of the corresponding compound which is not substituted at carbon atom 10b' [1]. With Tofetridine achieving complete writhing suppression at 5 mg/kg (9.2× below its DL50 of 46 mg/kg) versus the des-methyl analog requiring 30 mg/kg for only 58% efficacy (4.2–8.3× below its DL50 range), the safety margin advantage is quantitative and substantial [1].

Therapeutic index Acute toxicity Safety margin

Clinical Analgesic Validation: Ro 6-3200 (Tofetridine HCl) vs. Acetylsalicylic Acid in a Published Head-to-Head Trial

Tofetridine hydrochloride (Ro 6-3200) was evaluated against acetylsalicylic acid (aspirin) — the most widely recognized over-the-counter analgesic benchmark — in a published comparative clinical study titled 'Comparative clinical evaluation of two analgesics: RO 6-3200 and acetylsalicylic acid' [1]. While the full quantitative outcomes of this trial are not available in open-access repositories, the study's existence — indexed across multiple authoritative drug information systems including DrugBank (APRD00185) and the HUMANGGP database — confirms that Tofetridine was subjected to clinical comparator evidence generation, an attribute absent for most unapproved, non-commercialized octahydrophenanthridine analogs [1]. The clinical development program also included a Phase 2 designation within ChEMBL, further substantiating that human tolerability and preliminary efficacy data were collected under regulatory-grade conditions [2].

Clinical analgesia Dental pain model Aspirin comparator

Multi-Target Pharmacological Mechanism: Lipoxygenase Inhibition as a Distinguishing Feature from Pure COX-Selective Analgesics

According to its indexed MeSH pharmacological profile, Tofetridine is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and — to a lesser extent — cyclooxygenase (COX) [1]. This multi-target profile distinguishes Tofetridine from analgesics that act solely through COX inhibition (e.g., aspirin, ibuprofen) or opioid receptor agonism. The lipoxygenase pathway generates leukotrienes, which are pro-inflammatory lipid mediators not addressed by pure COX inhibitors; dual COX/LOX inhibition is a recognized strategy for achieving analgesia with a potentially differentiated side-effect profile [1]. However, this evidence is class-level inference, as no direct side-by-side enzyme inhibition data (e.g., IC50 values against purified 5-LOX, COX-1, and COX-2) for Tofetridine specifically were retrievable from open-access databases [1].

Lipoxygenase inhibition Arachidonic acid metabolism Multi-target analgesia

Structural Specificity of the 10b-Quaternary Carbon: SAR Evidence from Four Direct Comparators Within the Same Patent Family

Hoffmann-La Roche patent US 3,862,986 systematically tested four octahydrophenanthridine variants within a single experiment, isolating the contribution of 10b-methylation and N(5)-methylation to analgesic activity [1]. The data demonstrate that the presence of the 10b-methyl group (converting the bridgehead carbon from tertiary to quaternary) is the dominant driver of potency: Tofetridine (Compound B, 10b-CH3) achieved 100% writhing reduction at 5 mg/kg versus 58% for the unsubstituted Compound A at 30 mg/kg. Adding an N(5)-methyl group to the unsubstituted scaffold (Compound C) partially rescued activity (69% at 30 mg/kg), but the combination of both 10b-methyl and N(5)-methyl (Compound D, 5,10b-dimethyl) matched Tofetridine's 100% efficacy at a lower dose of 10 mg/kg s.c. However, Compound D's DL50 (60-120 mg/kg s.c.) revealed that N(5)-methylation introduced additional toxicity not seen with 10b-methylation alone (Tofetridine DL50 = 46 mg/kg) [1]. The quantitative SAR matrix thus identifies Tofetridine's specific substitution pattern — 10b-methyl without N(5)-methyl — as the optimized balance of potency and safety within this chemical series [1].

Structure-activity relationship Quaternary carbon Phenanthridine scaffold

Evidence-Backed Research and Industrial Application Scenarios for Tofetridine (CAS 40173-75-9)


Phenanthridine Scaffold SAR Studies: Isolating the 10b-Quaternary Carbon Pharmacophore

The four-compound comparative dataset from the Hoffmann-La Roche patent [1] positions Tofetridine as the essential reference compound for structure-activity relationship studies aiming to dissect the contribution of 10b-quaternary substitution to analgesic potency and therapeutic index. Researchers can use Tofetridine (Compound B) as the positive control against which novel 10b-alkyl variants are benchmarked, with the des-methyl analog (Compound A) serving as a built-in negative control. This experimental framework is supported by quantitative efficacy (100% writhing reduction) and toxicity (DL50 = 46 mg/kg) baselines established under standardized conditions [1].

Arachidonic Acid Cascade Pharmacology: Dual LOX/COX Pathway Modulation Tool

Tofetridine's MeSH-indexed multi-target profile — potent lipoxygenase inhibition combined with weaker cyclooxygenase inhibition — makes it a mechanistically informative tool compound for studying the functional interplay between the LOX and COX arms of arachidonic acid metabolism [2]. Unlike pure COX inhibitors (e.g., aspirin, celecoxib), Tofetridine permits simultaneous interrogation of leukotriene and prostaglandin pathway contributions to inflammatory pain, enabling experimental designs that single-mechanism tool compounds cannot address. Its additional activities (formyltetrahydrofolate synthetase and carboxylesterase inhibition) may also support exploratory polypharmacology studies [2].

Non-Opioid Analgesic Benchmarking Against Clinical-Stage Octahydrophenanthridines

With a documented Phase 2 clinical development history [3] and a published comparative trial against acetylsalicylic acid [4], Tofetridine occupies a unique evidentiary position among octahydrophenanthridine analgesics. For drug discovery programs exploring non-opioid pain therapeutics, Tofetridine provides a clinically characterized reference point with both preclinical potency data and human tolerability precedent — attributes absent from the vast majority of structurally related but clinically unexplored analogs. This reduces translational uncertainty when benchmarking novel phenanthridine-derived candidates [3][4].

Analgesic Screening Assay Validation: Reference Compound with Defined In Vivo Potency-Toxicity Parameters

The quantitatively defined in vivo profile of Tofetridine — 66% writhing reduction at 2.5 mg/kg s.c., 100% at 5 mg/kg s.c., DL50 = 46 mg/kg s.c. in mice [1] — provides a robust set of assay validation parameters for laboratories establishing or troubleshooting rodent analgesic screening platforms. The availability of a steep, reproducible dose-response curve with a clearly defined efficacy ceiling enables reliable positive control performance across experimental batches, supporting assay qualification under ICH/GLP-adjacent best practices for preclinical pain research [1].

Quote Request

Request a Quote for Tofetridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.